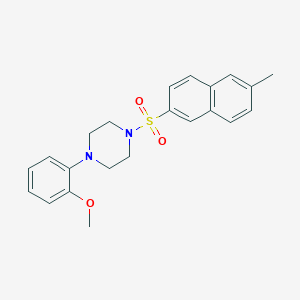
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 is a highly potent agonist of both the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.
Mécanisme D'action
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine exerts its effects by binding to and activating the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, mood, and appetite. The CB2 receptor is primarily located in the immune system and is involved in the regulation of inflammation and immune function. Activation of the CB1 and CB2 receptors by 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine leads to the release of neurotransmitters and other signaling molecules that modulate various physiological processes.
Biochemical and Physiological Effects
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, pain, and cognition. 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. The compound is also commercially available and can be easily synthesized in the laboratory. However, 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has several limitations, including its potential for abuse and dependence. The compound is also highly lipophilic, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine. One area of interest is the development of novel analogs of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for further research on the safety and toxicity of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine, particularly in the context of chronic use.
Méthodes De Synthèse
The synthesis of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine involves several steps, including the reaction of 4-chloro-3-propoxybenzene with piperidine, followed by the addition of sulfur dioxide and sodium hydroxide to form the sulfonate ester. The final step involves the reaction of the sulfonate ester with 3,5-dimethylpyrazole to form 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine. The synthesis of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. The compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. In addition, 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-7-21-16-9-14(5-6-15(16)17)22(19,20)18-10-12(2)8-13(3)11-18/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWZYGTTMKDRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




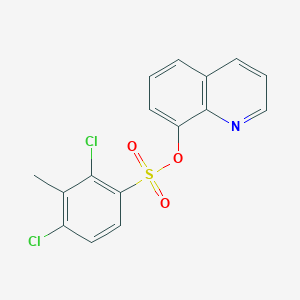

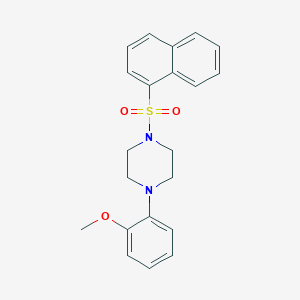
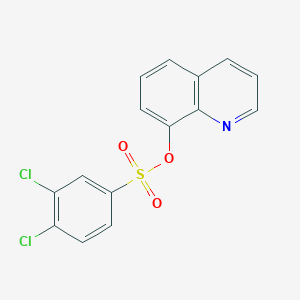
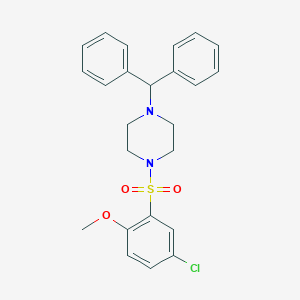
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)
![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
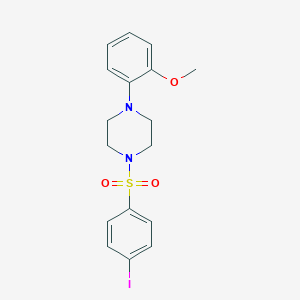
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
